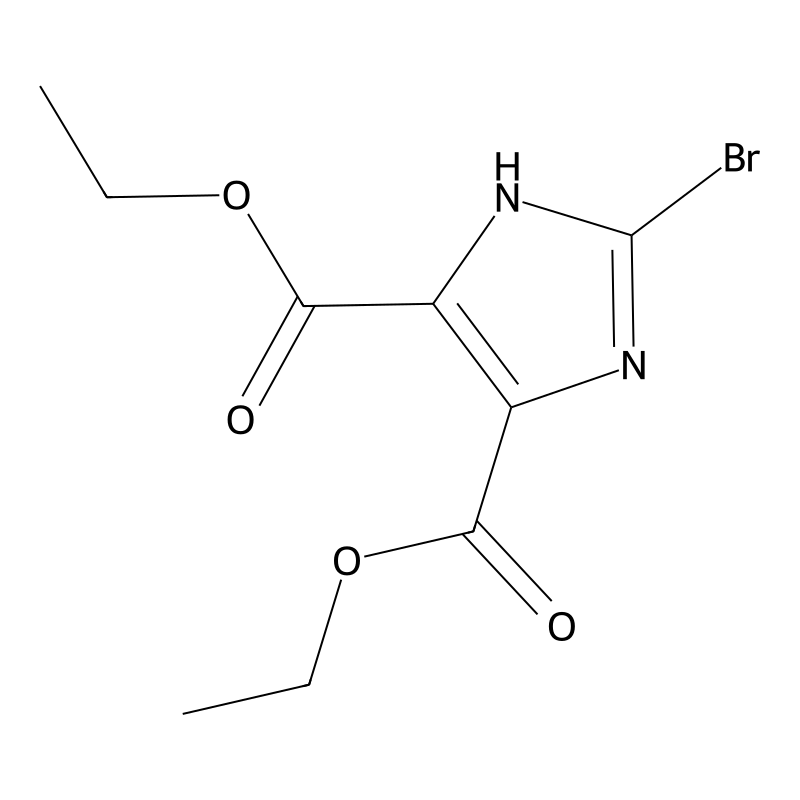

Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a chemical compound with the molecular formula and a molar mass of approximately 291.1 g/mol. This compound is characterized by the presence of a bromine atom at the 2-position of the imidazole ring and two ethyl ester groups attached to the dicarboxylic acid moiety at the 4 and 5 positions. It is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly due to its unique structural features that facilitate various

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.

- Esterification: The carboxylic acid groups can undergo esterification reactions with alcohols to form various esters.

- Cyclization Reactions: The compound can serve as a precursor for synthesizing bicyclic compounds through cyclization processes involving its imidazole ring .

Research indicates that diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, preliminary studies suggest it may possess antitumor properties, although further research is necessary to fully understand its mechanisms of action and therapeutic potential .

Several synthetic routes have been developed for the preparation of diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate:

- Bromination of Imidazole Derivatives: Starting from 1H-imidazole-4,5-dicarboxylic acid, bromination can be achieved using bromine in an appropriate solvent.

- Esterification: The resulting bromoimidazole can be esterified using diethyl alcohol in the presence of an acid catalyst to yield diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate.

- Multi-step Synthesis: More complex synthetic pathways may involve multiple steps including protection-deprotection strategies and functional group transformations .

Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate has several applications in:

- Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals due to its biological activity.

- Organic Synthesis: The compound is utilized in synthesizing other complex molecules in research settings.

- Agricultural Chemistry: There is potential for application in developing agrochemicals owing to its antimicrobial properties .

Interaction studies have shown that diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate may interact with various biological targets. Preliminary data suggest that it could inhibit certain enzymes involved in bacterial metabolism. Further studies are needed to elucidate its full interaction profile with specific proteins or pathways relevant to its antimicrobial and antitumor activities .

Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate shares structural similarities with other compounds in the imidazole family. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | C9H11BrN2O4 | Bromine substitution; two ethyl esters |

| Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | C7H7BrN2O4 | Methyl esters instead of ethyl; lower molecular weight |

| Ethyl 1H-imidazole-4,5-dicarboxylate | C7H8N2O4 | No bromine; simpler structure |

| 1H-Imidazole-4,5-dicarboxylic acid | C6H6N2O4 | Unsubstituted; no ethyl or bromine groups |

Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate stands out due to its unique combination of bromination and ethyl ester functionalities, which enhance its reactivity and potential biological activity compared to similar compounds .